2-[(4-bromophenyl)sulfonylamino]-N-(3-methoxyphenyl)propanamide
Overview
Description
2-[(4-bromophenyl)sulfonylamino]-N-(3-methoxyphenyl)propanamide is an organic compound with the molecular formula C16H17BrN2O4S. This compound features a sulfonyl group attached to a bromophenyl ring and an alaninamide moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-bromophenyl)sulfonylamino]-N-(3-methoxyphenyl)propanamide typically involves multiple steps:
Formation of the Bromophenyl Sulfonyl Chloride: The initial step involves the sulfonation of 4-bromophenyl with chlorosulfonic acid to form 4-bromophenyl sulfonyl chloride.
Coupling with Alaninamide: The sulfonyl chloride is then reacted with N1-(3-methoxyphenyl)alaninamide in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-[(4-bromophenyl)sulfonylamino]-N-(3-methoxyphenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.
Major Products
Oxidation: Formation of N2-[(4-hydroxyphenyl)sulfonyl]-N~1~-(3-methoxyphenyl)alaninamide.
Reduction: Formation of N2-[(phenyl)sulfonyl]-N~1~-(3-methoxyphenyl)alaninamide.
Substitution: Formation of N2-[(4-substituted phenyl)sulfonyl]-N~1~-(3-methoxyphenyl)alaninamide.
Scientific Research Applications
2-[(4-bromophenyl)sulfonylamino]-N-(3-methoxyphenyl)propanamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4-bromophenyl)sulfonylamino]-N-(3-methoxyphenyl)propanamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways related to inflammation or cell proliferation, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-methoxyphenyl)alaninamide
- N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(3-methoxyphenyl)alaninamide
- N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(3-methoxyphenyl)alaninamide
Uniqueness
2-[(4-bromophenyl)sulfonylamino]-N-(3-methoxyphenyl)propanamide is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogenated analogs may not. This uniqueness can be leveraged in designing compounds with tailored properties for specific applications.
Properties
IUPAC Name |
2-[(4-bromophenyl)sulfonylamino]-N-(3-methoxyphenyl)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O4S/c1-11(16(20)18-13-4-3-5-14(10-13)23-2)19-24(21,22)15-8-6-12(17)7-9-15/h3-11,19H,1-2H3,(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRYNQJVMLPMEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC=C1)OC)NS(=O)(=O)C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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